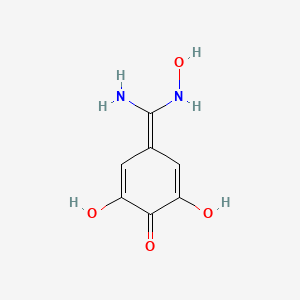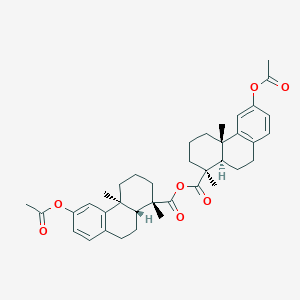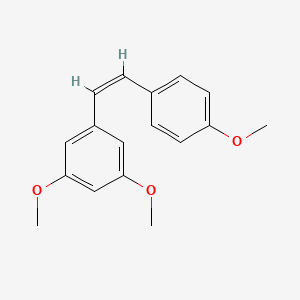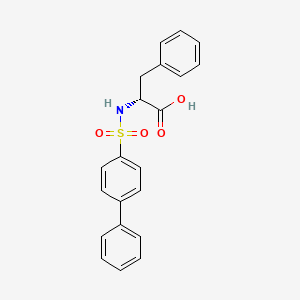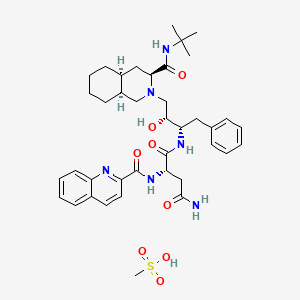
沙奎那韦甲磺酸盐
描述
沙奎那韦甲磺酸盐: 是一种抗逆转录病毒药物,与其他药物联合使用以治疗或预防 HIV/艾滋病。 它是一种蛋白酶抑制剂,通过阻断 HIV 蛋白酶发挥作用,该酶对病毒成熟和复制至关重要 。 沙奎那韦甲磺酸盐是 1995 年 FDA 批准的首个蛋白酶抑制剂,自那以后在 HIV 感染的管理中发挥了至关重要的作用 .
科学研究应用
化学: 在化学领域,沙奎那韦甲磺酸盐被用作研究蛋白酶抑制剂与其靶标之间相互作用的模型化合物。 它也用于开发新的合成方法和药物递送系统 .
生物学: 在生物学领域,沙奎那韦甲磺酸盐被用于研究 HIV 复制的机制以及蛋白酶抑制剂在预防病毒成熟中的作用。 它也用于研究耐药性和开发新的抗逆转录病毒疗法 .
医学: 在医学领域,沙奎那韦甲磺酸盐主要与其他抗逆转录病毒药物联合使用以治疗 HIV/艾滋病。 它也显示出在治疗其他病毒感染(如 COVID-19)以及癌症治疗中的希望 .
工业: 在制药行业,沙奎那韦甲磺酸盐被用于开发新的药物制剂和递送系统。 它也用于抗逆转录病毒药物的质量控制和稳定性测试 .
作用机制
沙奎那韦甲磺酸盐通过抑制 HIV 蛋白酶发挥其抗病毒活性。 HIV 蛋白酶对病毒多蛋白前体蛋白水解裂解为单个功能蛋白至关重要,这些蛋白对于病毒复制和成熟是必需的 。 通过阻断这种酶,沙奎那韦甲磺酸盐阻止病毒成熟和复制,从而降低体内病毒载量 .
生化分析
Biochemical Properties
Saquinavir mesylate plays a crucial role in biochemical reactions by inhibiting the HIV protease enzyme. This enzyme is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins necessary for the formation of infectious HIV particles. By binding to the active site of the HIV protease, saquinavir mesylate prevents the cleavage of these polyproteins, resulting in the production of immature and non-infectious viral particles . The compound interacts with various biomolecules, including the HIV protease enzyme, and exhibits high specificity for this target.
Cellular Effects
Saquinavir mesylate exerts significant effects on various types of cells and cellular processes. It inhibits the replication of HIV in both acutely and chronically infected cells. The compound affects cell signaling pathways by preventing the maturation of viral proteins, thereby disrupting the viral life cycle. Additionally, saquinavir mesylate influences gene expression by inhibiting the activity of the HIV protease, leading to the accumulation of unprocessed viral polyproteins . This disruption in viral protein processing ultimately affects cellular metabolism and reduces the production of infectious viral particles.
Molecular Mechanism
The molecular mechanism of action of saquinavir mesylate involves its binding to the active site of the HIV protease enzyme. Saquinavir mesylate is a peptide-like substrate analogue that mimics the natural substrate of the protease. By binding to the active site, it inhibits the enzymatic activity of the protease, preventing the cleavage of viral polyproteins into functional proteins . This inhibition results in the formation of immature and non-infectious viral particles. Saquinavir mesylate also exhibits high affinity for the HIV protease, ensuring effective inhibition of the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of saquinavir mesylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Saquinavir mesylate is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes rapid metabolism, resulting in the formation of inactive metabolites. Studies have shown that saquinavir mesylate maintains its antiviral activity over extended periods, with minimal degradation observed in in vitro and in vivo settings . Long-term exposure to saquinavir mesylate has been associated with sustained inhibition of viral replication and reduced viral load in HIV-infected cells.
Dosage Effects in Animal Models
The effects of saquinavir mesylate at different dosages have been extensively studied in animal models. In rats and mice, the oral LD50 of saquinavir mesylate is greater than 5 g/kg, indicating a relatively low acute toxicity . Repeated dose toxicity studies have shown that high doses of saquinavir mesylate can lead to adverse effects, including gastrointestinal disturbances and liver toxicity . In animal models, the compound has demonstrated dose-dependent antiviral activity, with higher doses resulting in greater inhibition of viral replication. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiviral activity.
Metabolic Pathways
Saquinavir mesylate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes oxidation to form mono- and dihydroxylated metabolites, which are inactive. The metabolic pathways of saquinavir mesylate involve the involvement of various enzymes and cofactors, including CYP3A4 and other members of the cytochrome P450 family . The extensive metabolism of saquinavir mesylate contributes to its low oral bioavailability, necessitating the use of ritonavir as a pharmacokinetic enhancer to increase its bioavailability and therapeutic efficacy.
Transport and Distribution
Saquinavir mesylate is transported and distributed within cells and tissues through various mechanisms. The compound is a substrate for the multidrug resistance-associated proteins MRP1 and MRP2, which are involved in its efflux from cells . Saquinavir mesylate exhibits high plasma protein binding, with approximately 98% of the compound bound to plasma proteins . The steady-state volume of distribution of saquinavir mesylate is approximately 700 liters, indicating extensive distribution into tissues . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of saquinavir mesylate is primarily determined by its interactions with cellular compartments and organelles. The compound is known to accumulate in the cytoplasm and is distributed to various subcellular compartments, including the endoplasmic reticulum and lysosomes . Saquinavir mesylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function are affected by its localization, with its inhibitory effects on the HIV protease primarily occurring in the cytoplasmic compartment where viral polyprotein processing takes place.
准备方法
合成路线和反应条件: 沙奎那韦甲磺酸盐可以通过多种方法合成。 一种常见的方法是与羟丙基-β-环糊精进行包合物化技术,这提高了化合物的溶解度和溶出速度 。 另一种方法是使用反溶剂沉淀和高压均质制备纳米晶体,这提高了沙奎那韦甲磺酸盐的口服吸收 .
工业生产方法: 沙奎那韦甲磺酸盐的工业生产通常涉及使用固体分散体,其中包含 Gelucire 44/14 或聚乙二醇 (PEG) 4000 等载体。 这些载体有助于提高药物的溶解速度和稳定性 .
化学反应分析
反应类型: 沙奎那韦甲磺酸盐会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的性质并提高其功效至关重要。
常用试剂和条件: 用于涉及沙奎那韦甲磺酸盐的反应的常用试剂包括氧化剂、还原剂和各种溶剂。这些反应的条件通常涉及控制温度和 pH 值,以确保最佳结果。
主要形成的产物: 这些反应形成的主要产物包括沙奎那韦甲磺酸盐的修饰版本,具有提高的溶解度、稳定性和生物利用度。这些修饰对于增强化合物的治疗效果至关重要。
相似化合物的比较
类似化合物:
利托那韦: 另一种蛋白酶抑制剂,与沙奎那韦联合使用以提高其生物利用度和功效.
洛匹那韦: 通常与利托那韦联合使用以治疗 HIV/艾滋病.
独特性: 沙奎那韦甲磺酸盐是第一个获批用于治疗 HIV/艾滋病的蛋白酶抑制剂,标志着疾病管理中的一个重要里程碑。 它能够抑制 HIV 蛋白酶并阻止病毒成熟,使其成为抗逆转录病毒治疗的重要组成部分 。 此外,它与其他蛋白酶抑制剂(如利托那韦)联合使用,提高了其生物利用度和治疗效果 .
属性
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHXGOXEBNJUSN-YOXDLBRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127779-20-8 (Parent) | |
| Record name | Saquinavir mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023835 | |
| Record name | Saquinavir mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149845-06-7 | |
| Record name | Saquinavir mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149845-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saquinavir mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saquinavir mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAQUINAVIR MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


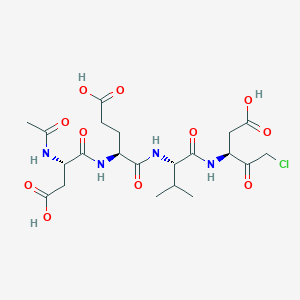
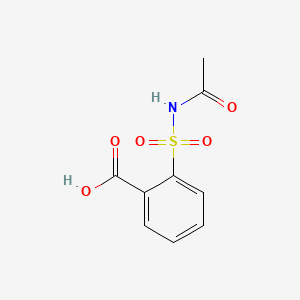
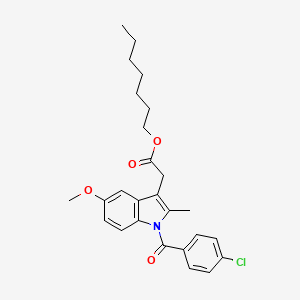
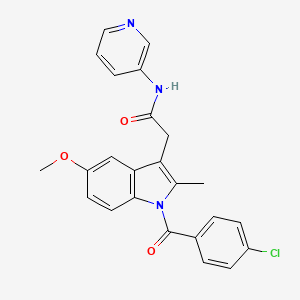

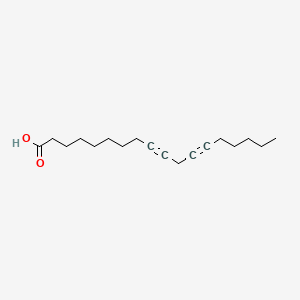
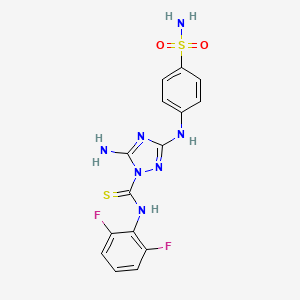

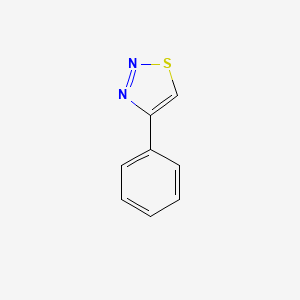
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
